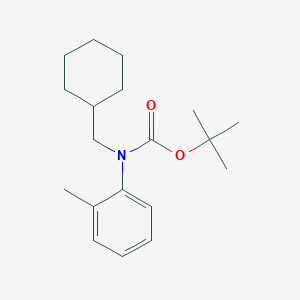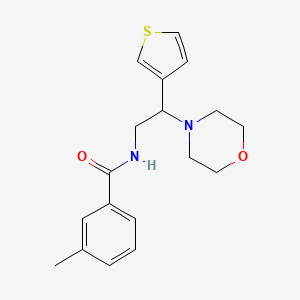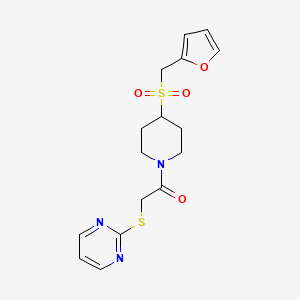![molecular formula C11H14F3N3O3 B2810887 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate CAS No. 1436160-40-5](/img/structure/B2810887.png)
2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate” is a complex organic molecule. It contains a trifluoroethyl group, which is a common moiety in many pharmaceuticals and biologically active compounds due to its ability to modify the physical, chemical, and biological properties of molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the trifluoroethyl group, the formation of the carbamate group, and the incorporation of the cyanocyclopentyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethyl group would likely impart a degree of polarity to the molecule, while the carbamate group could participate in hydrogen bonding. The cyanocyclopentyl group would add a degree of rigidity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions. The trifluoroethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis of Complex Amides
The synthesis of complex amides through the manipulation of protected polyamides demonstrates the utility of compounds with functional groups similar to 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate. For example, the selective deprotection and acylation of penta-N-protected polyamides reveal the versatility of such compounds in creating derivatives with independently removable amino-protecting groups, enabling the synthesis of secondary amides through rapid transamidation reactions (Pak & Hesse, 1998).
Peptide Synthesis and Modification
Compounds like 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate play a crucial role in the synthesis and modification of peptides. N-(Protected α-aminoacyl)benzotriazoles, which share functional similarities, are potent acylating agents used in peptide synthesis, highlighting the importance of these compounds in creating peptides and their mimetics (Küçükbay & Buğday, 2014).
Enantiomer Separation
The study of amino acid derivatives reveals the application of 2,2,2-Trifluoroethyl chloroformate in derivatizing amino acids for the rapid separation of enantiomeric isomers by capillary gas chromatography. This showcases the compound's utility in enantiomer separation, providing stable compounds that facilitate almost complete separation of all pairs except for Pro within a short time frame (Abe et al., 1996).
Anticancer Research
Research on N-(2-fluoroethyl)-N-nitrosoureas, which have structural similarities to the compound , demonstrates the potential for anticancer activity. The synthesis of water-soluble (2-fluoroethyl)nitrosoureas from activated carbamates and their significant anticancer activity against murine tumors highlight the relevance of these compounds in medicinal chemistry and oncology (Johnston et al., 1984).
Analytical Chemistry
The compound's relevance extends to analytical chemistry, where derivatization methods involving similar compounds enable the rapid analysis of amino acid enantiomers. This underscores the importance of such compounds in developing analytical methodologies for studying biological molecules (Abe et al., 1996).
Safety and Hazards
Orientations Futures
The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed as a therapeutic agent. Additionally, it could serve as a useful synthetic intermediate in the preparation of other complex organic molecules .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c12-11(13,14)7-20-9(19)16-5-8(18)17-10(6-15)3-1-2-4-10/h1-5,7H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHTFZZOIQCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)


![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)




![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)
